Bis(2-bromoethyl)sulfide

Description

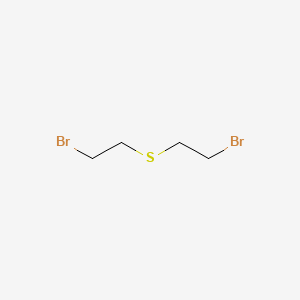

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(2-bromoethylsulfanyl)ethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2S/c5-1-3-7-4-2-6/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWACUFAVLSCPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)SCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227040 | |

| Record name | Bis(2-bromoethyl)sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.98 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7617-64-3 | |

| Record name | Bis(2-bromoethyl)sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007617643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-bromoethyl)sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for Bis 2 Bromoethyl Sulfide

Direct Halogenation Approaches

Direct halogenation methods provide a straightforward route to bis(2-bromoethyl)sulfide by introducing bromine atoms onto a pre-existing ethyl sulfide (B99878) backbone or by constructing the molecule from smaller brominated units.

Reaction of 2-Bromoethyl Bromide with Sodium Sulfide

One of the foundational methods for synthesizing thioethers is the reaction of an alkyl halide with a sulfide salt. In this approach, two equivalents of 1,2-dibromoethane (B42909) (also known as ethylene (B1197577) dibromide) react with a sulfur source like sodium sulfide (Na₂S). This reaction is a double nucleophilic substitution where the sulfide anion displaces a bromide ion from each of the two 1,2-dibromoethane molecules.

The reaction is typically carried out in a solvent, and phase-transfer catalysts can be employed to facilitate the reaction between the aqueous sulfide salt and the organic halide. This method is analogous to the synthesis of other symmetrical thioethers and cyclophanes where dibromides are coupled using sodium sulfide. beilstein-journals.orgscispace.com A common challenge with this method is the potential for side reactions, such as the formation of polysulfides if the sodium sulfide contains or is converted to polysulfide species. researchgate.net

Reaction Scheme: 2 BrCH₂CH₂Br + Na₂S → BrCH₂CH₂SCH₂CH₂Br + 2 NaBr

Direct Bromination of Diethyl Sulfide

This method involves the direct halogenation of diethyl sulfide ((CH₃CH₂)₂S). The reaction proceeds via a free-radical mechanism, where bromine radicals substitute hydrogen atoms on the ethyl chains. This process is generally less selective than other methods and can lead to a mixture of mono-, di-, tri-, and tetra-brominated products, as well as products brominated at different positions on the ethyl chains. Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired this compound.

Routes Involving Thiodiglycol (B106055) Intermediates

Methods starting with thiodiglycol (2,2'-thiodiethanol) are among the most common and well-documented for preparing bis(2-haloethyl)sulfides due to the high reactivity of the primary alcohol groups.

Bromination of Thiodiglycol

The reaction of thiodiglycol with a brominating agent is a direct and efficient route to this compound. wikipedia.org Common brominating agents include hydrobromic acid (HBr) and phosphorus tribromide (PBr₃). lookchem.com

When using concentrated HBr, the reaction involves the protonation of the hydroxyl groups, followed by nucleophilic substitution by the bromide ion. This reaction is typically driven by heating. The process can occur in a stepwise manner, potentially forming the intermediate 2-bromoethyl-2'-hydroxyethyl sulfide before complete substitution is achieved.

Reaction Scheme: HOCH₂CH₂SCH₂CH₂OH + 2 HBr → BrCH₂CH₂SCH₂CH₂Br + 2 H₂O

The use of phosphorus tribromide is another effective method for converting the diol to the dibromide.

Table 1: Comparison of Brominating Agents for Thiodiglycol

| Reagent | Typical Conditions | Yield | Purity |

|---|---|---|---|

| Hydrobromic Acid (48%) | 80–100°C, 6–8 hours | 65-75% | >95% |

Analogous Chlorination Methods and Bromine Substitution

The synthesis of bis(2-chloroethyl)sulfide, commonly known as sulfur mustard, is chemically analogous to the synthesis of its bromine counterpart. The methods used for its production, particularly those starting from thiodiglycol, provide a basis for understanding the synthesis of this compound.

In the Meyer-Clarke method, thiodiglycol is treated with concentrated hydrochloric acid (HCl) to produce bis(2-chloroethyl)sulfide. wikipedia.org Other chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) are also highly effective. wikipedia.orgdtic.mil

Reaction Scheme (Meyer-Clarke): (HOCH₂CH₂S)₂ + 2 HCl → (ClCH₂CH₂S)₂ + 2 H₂O

While direct synthesis from thiodiglycol is the primary route, it is theoretically possible to perform a halide exchange reaction (a Finkelstein-type reaction) where bis(2-chloroethyl)sulfide is converted to this compound by treatment with a bromide salt, such as sodium bromide, in a suitable solvent like acetone. However, the direct bromination of thiodiglycol is generally more straightforward and efficient.

Characterization of Synthetic Impurities and Byproducts

The synthesis of this compound, regardless of the pathway, can result in the formation of various impurities and byproducts. The nature and quantity of these depend heavily on the reaction conditions, purity of starting materials, and the specific synthetic route employed.

From Thiodiglycol Routes:

2-Bromoethyl-2'-hydroxyethyl sulfide: This is a common intermediate resulting from incomplete bromination of thiodiglycol.

Bis(2-hydroxyethyl)sulfide (Thiodiglycol): Unreacted starting material can remain in the final product if the reaction does not go to completion.

Oxidation Products: Thiodiglycol can be oxidized to form bis(2-hydroxyethyl)sulfoxide. lookchem.com The final product, this compound, can also be oxidized to form bis(2-bromoethyl)sulfoxide and bis(2-bromoethyl)sulfone . vulcanchem.com

From Direct Halogenation (Levinstein-type Analogue):

The Levinstein process for producing bis(2-chloroethyl)sulfide from ethylene and sulfur monochloride is known to produce significant impurities, including polysulfides like bis(2-chloroethyl)disulfide . dtic.milopcw.org An analogous process for the bromo-compound would be expected to produce similar impurities, such as bis(2-bromoethyl)disulfide .

General Byproducts:

Divinyl Sulfide: Elimination reactions (dehydrohalogenation) can occur, particularly under basic conditions or at elevated temperatures, leading to the formation of divinyl sulfide from the target molecule. wikipedia.org

The identification and quantification of these impurities are typically performed using chromatographic techniques such as Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or other detectors.

Table 2: Common Impurities in this compound Synthesis

| Impurity/Byproduct Name | Chemical Formula | Origin |

|---|---|---|

| Thiodiglycol | C₄H₁₀O₂S | Unreacted starting material |

| 2-Bromoethyl-2'-hydroxyethyl sulfide | C₄H₉BrOS | Incomplete bromination |

| Bis(2-bromoethyl)sulfoxide | C₄H₈Br₂OS | Oxidation of product |

| Bis(2-bromoethyl)sulfone | C₄H₈Br₂O₂S | Oxidation of product |

Chemical Attribution Signatures in Synthesis

The synthetic route used to produce this compound's chlorinated analogue, sulfur mustard, leaves behind a unique "chemical fingerprint" composed of impurities and byproducts. diva-portal.orgdiva-portal.org This profile of chemical attribution signatures (CAS) can be used to retrospectively determine the production method. diva-portal.orgdiva-portal.org Different chlorination agents, for instance, produce distinct impurity profiles; phosphorus trichloride can lead to phosphorus-containing byproducts, whereas thionyl chloride may generate more impurities like ethylene sulfite (B76179) and diethyl sulfite. smolecule.comosti.gov Similarly, the synthesis of this compound will result in a characteristic impurity profile that can offer insights into the specific reagents and reaction conditions employed. The stability of these signatures is crucial, and studies have shown that many CAS are stable at room temperature. diva-portal.org The analysis of these signatures often involves techniques like gas chromatography-mass spectrometry (GC-MS). diva-portal.org

Formation of Bis(2-bromoethyl)disulfide and Sesquimustard (B1618809) Analogues

During the synthesis of sulfur mustards and their analogs, the formation of disulfide and sesquimustard compounds is common. osti.gov For instance, bis(2-chloroethyl)disulfide and sesquimustard are frequently observed byproducts in the synthesis of sulfur mustard, with their quantities varying depending on the specific synthetic route. osti.gov Sesquimustard, or 1,2-bis(2-chloroethylthio)ethane, is a related vesicant. wikipedia.orgbasicmedicalkey.com The formation of these polysulfides, with the general formula Sₓ(CH₂CH₂Cl)₂, is influenced by reaction conditions, particularly temperature and the rate of ethylene addition in the Levinstein process. basicmedicalkey.com Higher temperatures can lead to a greater yield of the primary mustard agent but also increase the sulfur content in the resulting polysulfide byproducts. basicmedicalkey.com Similarly, in the synthesis of this compound, the formation of bis(2-bromoethyl)disulfide and the corresponding sesquimustard analogue are expected side reactions.

Optimization of Synthetic Conditions

Optimizing the conditions for the synthesis of this compound is critical for maximizing yield and purity while minimizing the formation of unwanted byproducts. Key parameters that are manipulated include the choice of solvent, reaction temperature and pressure, and the use of catalysts.

Solvent Effects on Reaction Yields and Purity

The choice of solvent can significantly influence the rate and outcome of the synthesis of this compound and related compounds. Polar aprotic solvents, such as acetonitrile, are known to enhance the rates of nucleophilic substitution reactions by stabilizing the transition states. In contrast, the presence of water can have a detrimental effect on certain reaction pathways, potentially changing the mechanism from a rapid elimination to a much slower nucleophilic substitution process. dtic.mil For some related syntheses, anhydrous solvents like dioxane or toluene (B28343) are recommended to minimize side reactions. The solubility of reactants and intermediates in the chosen solvent is also a critical factor.

Temperature and Pressure Parameters

Temperature is a crucial parameter in the synthesis of this compound. Elevated temperatures, in the range of 50-80°C, can increase the reaction kinetics. However, higher temperatures may also promote undesirable side reactions, such as β-elimination, which leads to the formation of vinyl sulfides. To suppress such side reactions, it is sometimes necessary to maintain low temperatures, for instance, below 10°C. The synthesis of related compounds has shown that maintaining a reaction temperature below -20°C can be necessary to achieve a sufficient yield. google.com The gas-phase pyrolysis of the chlorinated analogue, bis(2-chloroethyl)sulfide, has been studied at temperatures between 300 and 500°C. researchgate.net While pressure is not as commonly cited as a primary variable for these liquid-phase syntheses, it can influence reactions involving gaseous reagents like ethylene. lookchem.com

Catalyst Utilization in Synthetic Reactions

Catalysts can play a significant role in enhancing the efficiency and selectivity of synthetic reactions leading to this compound and its analogs. For instance, copper catalysts have been shown to enhance bromine-mediated reactions. nih.gov Copper(II) can increase the rate of sulfoxidation by increasing the equilibrium concentration of the key bromosulfonium intermediate. nih.gov Other research has demonstrated that amines like diethylenetriamine (B155796) (DETA) can act as catalysts, significantly increasing the rate of reaction of sulfur mustard analogs with sodium ethoxide. mdpi.com Nickel-catalyzed cross-coupling reactions represent a more modern approach, offering high selectivity and yields for the synthesis of related disulfides.

Data Tables

Table 1: Synthetic Methods for this compound and Analogues

| Method | Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Limitations |

| Thiodiglycol Bromination | Thiodiglycol, HBr or PBr₃ | 65-75 | >95 | Low-cost reagents | Multi-step process, requires corrosive acids |

| SCl₂ Alkylation | Sulfur dichloride, Ethylene | 70-80 | >98 | One-pot synthesis | Sensitive to moisture, produces HCl byproduct |

| Ni-Catalyzed Coupling | Alkyl bromides, Tetrasulfanes, Ni(acac)₂ | 85-90 | >99 | High selectivity, scalable | Requires specialized catalysts |

Table 2: Influence of Reaction Conditions on Synthesis

| Parameter | Condition | Effect on Yield/Purity | Reference |

| Solvent | Polar aprotic (e.g., acetonitrile) | Enhances reaction rates | |

| Anhydrous (e.g., dioxane, toluene) | Minimizes side reactions | ||

| Presence of water | Can change reaction mechanism, decrease reactivity | dtic.mil | |

| Temperature | Elevated (50-80°C) | Improves kinetics | |

| Elevated (>80°C) | May increase side reactions (e.g., elimination) | ||

| Low (<10°C) | Suppresses elimination reactions | ||

| Very Low (<-20°C) | May be required for sufficient yield in some routes | google.com | |

| Catalyst | Copper(II) | Enhances rate of bromine-mediated reactions | nih.gov |

| Diethylenetriamine (DETA) | Accelerates reactions with sodium ethoxide | mdpi.com | |

| Nickel(II) acetylacetonate | High selectivity in cross-coupling reactions |

Chemical Reactivity and Reaction Mechanisms of Bis 2 Bromoethyl Sulfide

Hydrolytic Reactions

The hydrolysis of bis(2-bromoethyl)sulfide is a key reaction that has been the subject of considerable study.

Reaction Kinetics and Rate Dependence on Environmental Factors

The rate of hydrolysis of this compound is significantly faster than that of sulfur mustard, with studies indicating it can be 6 to 16 times faster depending on the water content in the reaction mixture. vulcanchem.com This increased rate is attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. vulcanchem.com

Environmental factors such as temperature and pH play a crucial role in the kinetics of this reaction. Increased temperatures accelerate the hydrolysis rate. For instance, studies on the similar compound bis(2-chloroethyl)sulfide (sulfur mustard) show a significant increase in hydrolysis rate with a rise in temperature. dtic.mil While specific kinetic data for this compound across a range of temperatures and pH values is not extensively detailed in the provided results, the general principles of chemical kinetics suggest a similar dependence. The hydrolysis of related sulfur mustards is also influenced by the solvent, with different rates observed in aqueous mixtures of ethanol, acetone, and dimethyl sulfoxide (B87167). semanticscholar.org

Table 1: Factors Influencing Hydrolysis Rate of Sulfur Mustards

| Factor | Effect on Hydrolysis Rate | Citation |

| Leaving Group | Bromine as a leaving group leads to a 6-16 times faster hydrolysis rate compared to chlorine. | vulcanchem.com |

| Temperature | Increased temperature significantly accelerates the hydrolysis rate. | dtic.milresearchgate.net |

| Solvent | The composition of the solvent mixture (e.g., water with ethanol, acetone) affects the reaction rate. | semanticscholar.org |

| Water Content | The rate is dependent on the concentration of water in the reaction mixture. | vulcanchem.com |

Identification of Hydrolysis Products

The primary product of the complete hydrolysis of this compound is thiodiglycol (B106055), (HOCH₂CH₂)₂S, with the concurrent formation of hydrobromic acid (HBr). vulcanchem.com

(BrCH₂CH₂)₂S + 2 H₂O → (HOCH₂CH₂)₂S + 2 HBr vulcanchem.com

Incomplete hydrolysis can lead to the formation of 2-bromoethyl-2'-hydroxyethyl sulfide (B99878). The hydrolysis of the related sulfur mustard is known to proceed through the formation of sulfonium (B1226848) ion intermediates. dtic.mildtic.mil These intermediates are also expected in the hydrolysis of this compound.

Table 2: Hydrolysis Products of this compound

| Product Name | Chemical Formula | Citation |

| Thiodiglycol | (HOCH₂CH₂)₂S | vulcanchem.com |

| Hydrobromic Acid | HBr | vulcanchem.com |

| 2-bromoethyl-2'-hydroxyethyl sulfide | BrCH₂CH₂SCH₂CH₂OH | |

| Sulfonium Ions | Intermediate Species | dtic.mildtic.mil |

Mechanistic Pathways of Hydrolysis

The hydrolysis of this compound is understood to proceed via a nucleophilic substitution mechanism. europa.eu Similar to sulfur mustard, the mechanism likely involves the neighboring group participation of the sulfur atom. scispace.com This leads to the formation of a transient, cyclic sulfonium ion intermediate. scispace.com This highly reactive intermediate is then rapidly attacked by a water molecule, a nucleophile, to yield the corresponding hydroxyl compound. europa.euscispace.com The bromide ion is displaced in this process. This intramolecular assistance from the sulfur atom significantly enhances the rate of the reaction. scispace.com

Formation of the Cyclic Sulfonium Ion: One of the bromoethyl arms undergoes an intramolecular nucleophilic attack by the sulfur atom, displacing a bromide ion and forming a three-membered cyclic sulfonium ion.

Nucleophilic Attack by Water: A water molecule attacks the carbon atom of the cyclic sulfonium ion, opening the ring and forming a protonated alcohol. A subsequent deprotonation step yields the final hydrolysis product, thiodiglycol.

Oxidation Processes

This compound is susceptible to oxidation, which targets the sulfur atom.

Formation of Sulfoxides and Sulfones

Oxidation of this compound leads to the formation of the corresponding sulfoxide and sulfone. vulcanchem.com The initial oxidation product is bis(2-bromoethyl)sulfoxide, which can be further oxidized to bis(2-bromoethyl)sulfone. vulcanchem.com

(BrCH₂CH₂)₂S + [O] → (BrCH₂CH₂)₂SO (Sulfoxide) (BrCH₂CH₂)₂SO + [O] → (BrCH₂CH₂)₂SO₂ (Sulfone)

Research indicates that the oxidation of this compound is considerably faster than that of sulfur mustard. vulcanchem.com Specifically, it is reported to be 3 times faster with ammonium (B1175870) persulfate and 10 times faster with hydrogen peroxide as the oxidizing agent. vulcanchem.com

Catalytic Oxidation Studies

Various catalysts have been investigated to promote the selective oxidation of sulfides to sulfoxides. researchgate.net For the detoxification of sulfur mustards, selective oxidation to the less toxic sulfoxide is a crucial area of research. osti.govnih.gov

Studies on the oxidation of sulfur mustard and its simulants have explored a range of catalysts and oxidants. Hydrogen peroxide in acetic acid has been used to oxidize bis(2-bromoethyl) sulfide to the sulfone with approximately 85% efficiency. Ammonium persulfate in an aqueous medium has also been shown to achieve a 78% conversion to the sulfone.

More advanced catalytic systems have also been developed. For instance, a solvent-free, solid catalyst composed of hydrophobic salts of tribromide and nitrate (B79036), copper(II) nitrate hydrate, and a solid acid has been reported for the selective sulfoxidation of sulfur mustard using ambient air. osti.govnih.gov This system demonstrates rapid removal of the agent. osti.gov Bioinspired molybdenum and tungsten dithiolene catalysts have also shown high efficiency and selectivity in the oxidation of sulfur mustard analogues using hydrogen peroxide. chemrxiv.org

Table 3: Catalytic Oxidation of this compound and Related Compounds

| Catalyst/Oxidant | Product(s) | Efficiency/Conditions | Citation |

| Hydrogen Peroxide (H₂O₂) in Acetic Acid | Bis(2-bromoethyl)sulfone | ~85% efficiency at 60°C | |

| Ammonium Persulfate ((NH₄)₂S₂O₈) | Bis(2-bromoethyl)sulfone | 78% conversion in aqueous media at room temperature | |

| Tribromide/Nitrate salts, Cu(II) nitrate hydrate, Solid Acid | Sulfoxide | Rapid and selective oxidation using ambient air | osti.govnih.gov |

| Mo/W dithiolene complexes / H₂O₂ | Sulfoxide | Highly efficient and selective | chemrxiv.org |

Bioinspired Catalysts and Oxidant Selection

The selective oxidation of bis(2-bromoethyl) sulfide to its less toxic sulfoxide is a critical area of research. osti.govnih.gov Bioinspired catalysts, which mimic the active sites of natural enzymes, have shown significant promise in this field. acs.orgnih.gov These catalysts are designed to be highly selective, promoting the oxidation of the thioether to the sulfoxide while preventing overoxidation to the more toxic sulfone. chemrxiv.orgacs.org

Molybdenum (Mo) and tungsten (W) dithiolene complexes, inspired by the active sites of oxotransferase enzymes like DMSO reductase, have been effectively used for the oxidation of sulfur mustard analogues. chemrxiv.orgacs.org These catalysts, specifically [WO₂(mnt)₂]²⁻ and [MoO₂(bdt)₂]²⁻, have demonstrated the ability to selectively oxidize 2-chloroethyl ethyl sulfide (CEES), a simulant for bis(2-bromoethyl) sulfide, to its corresponding sulfoxide. acs.org The reactions are efficient even at low catalyst loadings (as low as 0.015 mol%) and can be completed in as little as 5-15 minutes. acs.org

The choice of oxidant is also crucial for selective oxidation. Hydrogen peroxide (H₂O₂) is often favored as a "green" oxidant due to its environmentally benign nature. chemrxiv.orgacs.orgmdpi.com In the presence of bioinspired catalysts, H₂O₂ can effectively oxidize bis(2-bromoethyl) sulfide analogues without leading to the formation of the toxic sulfone byproduct. chemrxiv.orgacs.org

Metal-organic frameworks (MOFs) have also emerged as a class of bioinspired catalysts for this purpose. nih.govchemrxiv.orgnih.govrsc.org For instance, a pyrene-based MOF, NU-1000, can generate singlet oxygen (¹O₂) under UV-LED irradiation, which then selectively oxidizes sulfur mustard to its non-toxic sulfoxide. nih.gov Similarly, polyoxovanadate-based MOFs have shown high efficiency and selectivity in the oxidation of CEES. rsc.org

The table below summarizes the performance of various bioinspired catalysts in the selective oxidation of sulfur mustard analogues.

| Catalyst | Oxidant | Substrate | Key Finding |

| [WO₂(mnt)₂]²⁻ / [MoO₂(bdt)₂]²⁻ | H₂O₂ | CEES | Promotes selective oxidation to sulfoxide in 5-15 minutes with low catalyst loading. acs.org |

| NU-1000 (MOF) | ¹O₂ (from UV-LED) | Sulfur Mustard / CEES | Effective and selective oxidation to non-toxic sulfoxide without sulfone formation. nih.gov |

| V-Co-MOF | H₂O₂ | CEES | 100% conversion of CEES in 10 minutes due to a two-site synergetic effect. rsc.org |

Mechanistic Aspects of Selective Oxidation

The mechanisms of selective oxidation using bioinspired catalysts are intricate and often involve the formation of highly reactive intermediate species.

For Mo and W dithiolene catalysts, experimental and computational studies suggest the in-situ formation of η²-peroxo species, [M(O)(η²-O₂)(dithiolene)₂]²⁻, which act as the active oxidants. chemrxiv.orgacs.org These peroxo species are responsible for the selective transfer of an oxygen atom to the sulfur center of the thioether.

In the case of MOF-based catalysts, the mechanism can vary. For photocatalytic MOFs like NU-1000, the process begins with the absorption of light, leading to the generation of singlet oxygen. nih.gov The singlet oxygen then reacts with the sulfide to form a persulfoxide intermediate. This intermediate is sufficiently long-lived to react with a second sulfide molecule, ultimately yielding two molecules of the sulfoxide. nih.gov

For polyoxovanadate-based MOFs, a two-site synergetic mechanism has been proposed. rsc.org The oxidant, H₂O₂, interacts with the vanadium site to form a more reactive peroxovanadium species. Simultaneously, the sulfur atom of the sulfide coordinates to a coordinatively unsaturated metal site (e.g., Co(II)), forming a sulfonium cation. This coordination makes the sulfide more susceptible to oxidation by the peroxovanadium species, thereby enhancing the reaction rate. rsc.org

Some catalytic systems, particularly those involving solid catalysts, have been developed for solvent-free oxidation. osti.govnih.gov For example, a catalyst composed of hydrophobic salts of tribromide and nitrate, copper(II) nitrate hydrate, and a solid acid can selectively oxidize sulfur mustard using only ambient air. osti.govnih.gov The mechanism involves the reversible formation of a bromosulfonium ion intermediate, with Cu(II) increasing the reaction rate by enhancing the equilibrium concentration of this intermediate. osti.govnih.gov

The proposed mechanism for the selective photooxidation of a sulfur mustard simulant (CEES) is depicted below:

Step 1: The photosensitizer (MOF) absorbs light and generates singlet oxygen (¹O₂).

Step 2: CEES reacts with ¹O₂ to form a persulfoxide intermediate.

Step 3: The persulfoxide intermediate reacts with a second molecule of CEES.

Step 4: This leads to the formation of an unstable anionic hypervalent intermediate.

Step 5: The intermediate breaks down to yield two molecules of the sulfoxide product (CEESO). nih.gov

Oxidation Kinetics and Efficiency

The oxidation of bis(2-bromoethyl) sulfide is notably faster than that of its chloro analogue, sulfur mustard. x-mol.com The rate of oxidation is dependent on the oxidizing agent used. For instance, oxidation with hydrogen peroxide is approximately ten times faster, and with ammonium persulfate, it is about three times faster than the oxidation of sulfur mustard under similar conditions. x-mol.com

The efficiency of oxidation can be quite high under optimized conditions. For example, using hydrogen peroxide in acetic acid at 60°C can lead to an ~85% conversion of bis(2-bromoethyl) sulfide to its sulfone. With ammonium persulfate in an aqueous medium at room temperature, a 78% conversion to the sulfone can be achieved.

Bioinspired catalysts have demonstrated remarkable efficiency in promoting selective oxidation. As mentioned previously, Mo and W dithiolene catalysts can achieve complete conversion of a sulfur mustard analogue to its sulfoxide in as little as 5-15 minutes with very low catalyst loadings. acs.org A V-Co-MOF catalyst was able to convert 100% of a simulant in just 10 minutes. rsc.org

The table below provides a comparison of the oxidation efficiency and kinetics for different oxidizing systems.

| Oxidizing System | Substrate | Efficiency/Rate |

| Hydrogen Peroxide (H₂O₂) | Bis(2-bromoethyl) sulfide | ~10 times faster than sulfur mustard oxidation. x-mol.com ~85% conversion to sulfone in acetic acid at 60°C. |

| Ammonium Persulfate ((NH₄)₂S₂O₈) | Bis(2-bromoethyl) sulfide | ~3 times faster than sulfur mustard oxidation. x-mol.com 78% conversion to sulfone in aqueous media at room temperature. |

| [WO₂(mnt)₂]²⁻ / H₂O₂ | CEES | Selective oxidation to sulfoxide in 5-15 minutes. acs.org |

| V-Co-MOF / H₂O₂ | CEES | 100% conversion in 10 minutes. rsc.org |

Nucleophilic Substitution Reactions

Reactions with Basic Reagents and Alkoxides (e.g., Sodium Ethoxide)

Bis(2-bromoethyl) sulfide readily undergoes nucleophilic substitution reactions with a variety of basic reagents and alkoxides. rsc.org The presence of the bromine atoms, which are good leaving groups, facilitates these reactions. vulcanchem.com

The reaction with sodium ethoxide (NaOEt) is a well-studied example. x-mol.comwikipedia.orgwikiwand.com In this reaction, the ethoxide ion acts as a nucleophile, attacking the carbon atom bonded to the bromine. This results in the displacement of the bromide ion and the formation of a new carbon-oxygen bond.

Studies comparing the reactivity of bis(2-bromoethyl) sulfide with its chloro analogue, sulfur mustard, have shown that the bromo derivative reacts significantly faster. x-mol.com The half-life for the reaction of bis(2-bromoethyl) sulfide with sodium ethoxide solution was found to be 47.2 seconds, which is approximately 18 times faster than the corresponding reaction with sulfur mustard. x-mol.com

The general reaction with an alkoxide can be represented as: (BrCH₂CH₂)₂S + 2 NaOR → (ROCH₂CH₂)₂S + 2 NaBr

Where R represents an alkyl group, such as ethyl in the case of sodium ethoxide.

The reaction mechanism can be influenced by the presence of other reagents. For instance, the addition of diethylenetriamine (B155796) (DETA) has been shown to significantly accelerate the reaction of sulfur mustard and its analogues with sodium ethoxide. mdpi.comnih.govresearchgate.net

Formation of Divinyl Sulfide and Related Olefinic Products

In addition to substitution, bis(2-bromoethyl) sulfide can also undergo elimination reactions, particularly in the presence of strong bases, to form olefinic products. The primary product of the elimination reaction with bases like sodium hydroxide (B78521) or sodium ethoxide is divinyl sulfide. wikipedia.orgwikiwand.comwikipedia.org

The formation of divinyl sulfide from bis(2-chloroethyl) sulfide and sodium ethoxide was first reported in 1920. wikipedia.org The reaction proceeds via an E2 (elimination, bimolecular) mechanism, where the base abstracts a proton from the carbon atom adjacent to the one bearing the bromine, and the bromide ion is simultaneously eliminated.

The reaction can be represented as follows: (BrCH₂CH₂)₂S + 2 NaOH → (CH₂=CH)₂S + 2 H₂O + 2 NaBr wikipedia.org

The competition between substitution and elimination pathways is a key aspect of the reactivity of bis(2-bromoethyl) sulfide with basic reagents. The reaction conditions, such as the strength and steric bulk of the base, as well as the solvent and temperature, can influence the product distribution. For sulfur mustard, elimination is the dominant pathway in its reaction with sodium ethoxide. mdpi.com

Investigation of Reaction Kinetics and Catalysis in Substitution

The kinetics of the nucleophilic substitution reactions of bis(2-bromoethyl) sulfide have been a subject of investigation to better understand its reactivity and to develop effective decontamination methods. x-mol.commdpi.comnih.govresearchgate.net As previously noted, the reaction of bis(2-bromoethyl) sulfide with sodium ethoxide is significantly faster than that of sulfur mustard, with a half-life of only 47.2 seconds. x-mol.com

The use of catalysts to enhance the rate of these reactions has also been explored. Amines, such as diethylenetriamine (DETA), have been found to act as catalysts in the reactions of mustards with sodium ethoxide. mdpi.comnih.govresearchgate.net The presence of DETA significantly increases the reaction rate, making the decontamination process more efficient. mdpi.comnih.govresearchgate.net

The form of the reagent can also play a role in the reaction kinetics. For instance, freshly synthesized sodium ethoxide was found to react with sulfur mustard 1.24 times faster than a commercially available crystalline form. mdpi.comnih.govresearchgate.net

The table below summarizes the kinetic data for the reaction of mustards and their analogues with sodium ethoxide.

| Compound | Reagent | Half-life | Notes |

| Bis(2-bromoethyl) sulfide | Sodium Ethoxide | 47.2 seconds | Reaction is ~18 times faster than with sulfur mustard. x-mol.com |

| Sulfur Mustard | Sodium Ethoxide | ~14.7 minutes | x-mol.com |

| Sulfur Mustard | Sodium Ethoxide + DETA | Reaction completes within 1 minute. | DETA acts as a catalyst. mdpi.com |

| 2-Chloroethyl ethyl sulfide (CEES) | Sodium Ethoxide + DETA | Reaction completes within 1 minute. | DETA has the most significant effect on the reaction rate of CEES. mdpi.com |

Interaction with Thiol-Containing Chemical Species

The interaction of this compound with thiol-containing compounds is a key area of its chemical reactivity. These reactions typically proceed via nucleophilic substitution, where the thiol group acts as the nucleophile, displacing the bromide ions.

Research has shown that this compound reacts with thiolates to form multidentate SSS ligands. smolecule.com Two primary synthetic approaches have been described. The first involves reacting this compound with thiolate ions generated from the reductive cleavage of diorganyl disulfides in a basic medium. The second approach involves the direct reaction with potassium thiolates generated in situ from the corresponding thiols in an alcohol or aqueous alcohol solution. smolecule.com These reactions yield derivatives with the general formula (RSCH₂CH₂)₂S, where R can be various alkyl or aryl groups such as methyl, ethyl, propyl, and phenyl. ras.ru These products are valuable as potential electron-donating ligands for creating coordination compounds and catalytic systems. smolecule.com

The bromoethyl groups in the related compound, bis(2-bromoethyl) sulfone, are also susceptible to nucleophilic attack by thiol-containing nucleophiles, leading to the formation of bis(2-thioethyl) sulfone compounds through an Sₙ2 mechanism.

Table 1: Examples of Thiol-Containing Species Reacting with this compound and its Derivatives

| Reactant | Product Type | Reaction Condition | Reference |

| Thiolates (from diorganyl disulfides) | Multidentate SSS ligands | Basic conditions | smolecule.com |

| Potassium Thiolates (in situ) | Multidentate SSS ligands | Alcohol or aqueous alcohol | smolecule.com |

| Thiol Nucleophiles | Bis(2-thioethyl) sulfone compounds | Not specified |

Other Significant Chemical Transformations

Beyond its reactions with thiols, this compound undergoes other important chemical transformations, including oligomerization, polymerization, and cyclization reactions.

This compound and its derivatives can serve as precursors in oligomerization and polymerization reactions. For instance, the reaction of its derivatives with certain catalysts can lead to the formation of polymers. Atom transfer radical polymerization (ATRP) is a technique that has been utilized, where an organic halide acts as an initiator and a transition-metal/ligand complex serves as the catalyst. researchgate.netresearchgate.net

Derivatives of this compound, such as bis-(2-dodecylsulfanyl-ethyl)-amine, have been used to prepare ligands for catalysts in ethylene (B1197577) oligomerization, specifically for the selective production of alpha-olefins like 1-hexene. researchgate.netresearchgate.net Furthermore, the reaction of ethylenedithioglycol (ETG), a related sulfur-containing compound, with carbonates like potassium carbonate, can produce oligothiaethylenethioglycols. lookchem.com This process highlights the potential for straightforward oligomerization reactions in aqueous media, presenting a pathway for green chemistry applications. lookchem.com

The reactivity of this compound also lends itself to cyclization and heterocyclization reactions. For example, its derivatives can be involved in reductive cyclization processes. evitachem.com The synthesis of multidentate chalcogen-containing ligands from this compound can lead to macrocyclic structures. researchgate.net

The reaction of bis(2-chloroprop-2-en-1-yl)sulfide, a related compound, in a hydrazine (B178648) hydrate-alkali medium results in the formation of thiophene (B33073) and pyrrole (B145914) derivatives, demonstrating the potential for heterocyclization. researchgate.net While direct evidence for specific cyclization reactions of this compound itself is limited in the provided search results, the reactivity of its bromoethyl groups suggests a high potential for intramolecular reactions to form cyclic structures, such as thiomorpholine (B91149) derivatives, or larger ring systems, especially in the presence of suitable nucleophiles or bases.

Environmental Chemistry and Degradation Pathways

Persistence and Stability in Environmental Matrices

The persistence of Bis(2-bromoethyl)sulfide in the environment is a function of its interaction with different materials and the prevailing environmental conditions.

Studies on the analog, sulfur mustard, provide insight into how this compound might behave. Sulfur mustard has been observed to persist in soil for extended periods, from days to potentially years, with its degradation being primarily driven by chemical hydrolysis. nih.gov The persistence is significantly affected by the soil's moisture content. In dry conditions, sulfur mustard can remain stable for over a year, while the presence of water initiates a slow degradation process. nih.gov Red loam soil, in particular, shows a strong interaction with sulfur mustard, both in dry and wet conditions. nih.gov

On concrete, the degradation of sulfur mustard is complex. It can be absorbed into the porous material, where it may exist in a non-extractable form before degrading. researchgate.net The alkalinity of newer concrete can promote the formation of vinyl species. dtic.mil The interaction with concrete can lead to a variety of degradation products, including sulfonium (B1226848) ions and ethers. researchgate.netdtic.mil The recovery of the agent from concrete decreases over time, indicating strong binding or degradation. dtic.mildaneshyari.com

Polymeric materials can act as "sinks" for agents like sulfur mustard, absorbing and retaining vapors and liquids, which can prolong their persistence in the environment. nrt.org This absorption can make decontamination more challenging.

Humidity is a critical factor in the degradation of this compound's chlorinated analog. The presence of water accelerates hydrolysis. nih.govacs.org For sulfur mustard on soil, the addition of water leads to hydrolysis and oligomerization within days, whereas it persists for weeks on dry soil. dtic.mil On sand, complete degradation of sulfur mustard occurs within weeks on moist sand at 22°C and even faster at 35°C, while it takes much longer on dry sand. researchgate.net

Temperature also plays a significant role. Higher temperatures generally increase the rate of both evaporation and degradation. researchgate.net The thermal degradation of sulfur mustard shows that at 90°C, a significant amount remains after 75 days, while at 140°C, much less remains after 40 days, with the formation of "tar" precipitates. tandfonline.com The rate of penetration into skin, a biological matrix, is proportional to temperature and humidity. nih.gov

The hydrolysis half-life of sulfur mustard in pure water is on the order of minutes at 25°C. dtic.mil However, its low solubility in water can lead to the formation of droplets, with reactions occurring at the water-agent interface. dtic.mil

Table 1: Factors Influencing the Degradation Rate of Sulfur Mustard (as an analog for this compound)

| Parameter | Influence on Degradation Rate | Observations | Citation |

| Humidity/Water | Accelerates degradation via hydrolysis. | Extremely stable in dry matrices for over a year; addition of 5% water induces slow degradation. | nih.govresearchgate.net |

| Temperature | Higher temperatures increase degradation and evaporation rates. | Degradation on moist sand is significantly faster at 35°C than at 22°C. | researchgate.net |

| Matrix Type | The nature of the soil, concrete, or polymer affects persistence and degradation pathways. | Strong interaction with red loam soil; forms non-extractable species in concrete. | nih.govresearchgate.net |

| pH | Alkaline conditions can promote elimination reactions. | Newer, more alkaline concrete samples favored the formation of vinyl species. | dtic.mil |

Identification and Characterization of Environmental Degradation Products

The degradation of this compound, much like its chloro-analog, proceeds through several key pathways, including elimination, cyclization, hydrolysis, and oxidation, leading to a variety of products.

Although this compound contains bromine, the degradation pathways are expected to be similar to its chlorine-containing counterpart, sulfur mustard, which forms chloroethyl vinylic and divinylic compounds. These products arise from the elimination of hydrogen halide (in this case, hydrogen bromide). For sulfur mustard, the formation of 2-chloroethyl vinyl sulfide (B99878) (CEVS) and divinyl sulfide are feasible degradation products. researchgate.net These vinyl species have been observed in extracts from concrete monoliths contaminated with sulfur mustard within 24 hours. researchgate.netdaneshyari.com The formation of these compounds can be influenced by the basicity of the environment, such as on alkaline concrete surfaces. nih.govacs.org

A key step in the degradation and biological activity of sulfur mustards is the intramolecular cyclization to form a highly reactive cyclic sulfonium ion (an episulfonium ion). wikipedia.org This intermediate is formed by the elimination of a halide ion. wikipedia.org These sulfonium ions are potent alkylating agents. In environmental settings, these ions can react with water (hydrolysis) or other nucleophiles. dtic.mil The formation of various sulfonium ions, such as H-2TG, has been identified as a major degradation product of sulfur mustard in sands, asphalt, and on concrete. nih.govresearchgate.net These ions can also be precursors to other degradation products. dtic.mil

Hydrolysis is a primary degradation pathway for this compound in the presence of water. Studies on sulfur mustard show that hydrolysis proceeds through the formation of the cyclic sulfonium ion, which then reacts with water to form intermediate chlorohydrins and ultimately thiodiglycol (B106055). nih.govdtic.mil The hydrolysis rate of this compound is reported to be 6 to 16 times faster than that of sulfur mustard, owing to the better leaving group ability of the bromide ion compared to the chloride ion. vulcanchem.com

Oxidation of the sulfur atom is another important degradation route. This compound can be oxidized to the corresponding sulfoxide (B87167) and sulfone. vulcanchem.com This oxidation can occur in the environment, for instance, humid red loam soil was found to produce unique oxidative degradation products from sulfur mustard. nih.govacs.org The oxidation of this compound is also significantly faster than that of sulfur mustard. vulcanchem.com Fungal degradation can also lead to the cleavage of the thioether bond. nih.gov

Table 2: Major Environmental Degradation Products of Sulfur Mustard (as an analog for this compound)

| Product Class | Specific Examples | Formation Pathway | Citation |

| Vinylic Compounds | 2-Chloroethyl vinyl sulfide (CEVS), Divinyl sulfide | Elimination (Dehydrohalogenation) | researchgate.netdaneshyari.com |

| Cyclic Sulfonium Ions | Episulfonium ion, H-2TG | Intramolecular Cyclization | nih.govresearchgate.netdtic.mil |

| Hydrolysis Products | Thiodiglycol, Chlorohydrin | Hydrolysis of sulfonium ion | nih.govdtic.mil |

| Oxidation Products | Bis(2-chloroethyl) sulfoxide, Bis(2-chloroethyl) sulfone | Oxidation of the sulfur atom | nih.govresearchgate.netvulcanchem.com |

| Ethers | (2-chloroethylthio)ethyl ether (T) | Dimerization/Further Reactions | researchgate.netdtic.mil |

Degradation Mechanisms in Complex Systems

The environmental persistence and transformation of this compound are dictated by its interactions with the surrounding physical and chemical environment. In complex systems such as soil, water, and porous building materials, its degradation is not a simple process but a combination of abiotic reactions, catalytic effects from matrix components, and physical sequestration phenomena.

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For this compound, the most significant abiotic degradation pathway is hydrolysis, with thermal degradation also playing a role under specific conditions.

Hydrolysis: The primary mechanism for the abiotic breakdown of this compound in the environment is hydrolysis. This reaction involves the nucleophilic substitution of the bromine atoms by water. The process for the chloro-analog, sulfur mustard, is well-documented and proceeds rapidly once the compound is dissolved in water. nrt.org The reaction occurs in two steps, with the initial hydrolysis forming the corresponding bromohydrin (2-bromoethyl-2'-hydroxyethyl sulfide) and hydrobromic acid. This intermediate is subsequently hydrolyzed to form the final, stable product, thiodiglycol. nrt.org

The rate of hydrolysis is significantly influenced by the compound's low solubility in water (approximately 920 mg/L for the chloro-analog). cdc.gov In bulk contamination scenarios, the dissolution rate into water becomes the rate-limiting step, not the hydrolysis reaction itself. researchgate.net This can lead to the formation of globules that are resistant to hydrolysis and can persist for extended periods in aquatic environments or deep within moist soil. nrt.orgnrt.org

Several environmental factors affect the rate of hydrolysis:

Water Availability: The compound is exceptionally stable in dry matrices, with studies showing it can persist for over a year in dry soils or on dry concrete. acs.org The introduction of even small amounts of water (e.g., 5%) initiates a slow degradation process that can last for several months. acs.org In soil with moisture content below 50% of its capacity, chemical hydrolysis may not occur at all. nih.gov

Temperature: Higher temperatures increase the rate of hydrolysis. nih.gov

pH and Salinity: The hydrolysis rate of the chloro-analog is not significantly dependent on pH. drdo.gov.in However, the presence of chloride ions, such as in seawater, can slow the hydrolysis rate by a factor of about 7.5 due to the common ion effect, which favors the reverse reaction. nrt.org A similar effect would be anticipated for bromide ions on the degradation of this compound.

Photolysis: Direct degradation by sunlight (photolysis) is not considered a major environmental fate process. The analogous sulfur mustard primarily absorbs UV light at wavelengths that are largely filtered out by the atmosphere, indicating that direct photolysis is unlikely to be a significant degradation pathway.

Thermal Degradation: At elevated temperatures, this compound undergoes thermal decomposition. When heated, its chloro-analog decomposes to produce toxic compounds. drdo.gov.in The decomposition of sulfur mustard at 140°C results in the formation of 1,4-dithiane (B1222100) and other polysulfides.

Catalytic Degradation by Environmental Components

Many common environmental materials contain components that can catalytically enhance the degradation of this compound, altering reaction rates and pathways. These components include metal oxides, clays (B1170129), and other minerals found in soils and man-made structures.

The surfaces of these materials can facilitate the formation of key reactive intermediates, such as cyclic sulfonium ions, which accelerate the degradation process. nih.gov

Metal Oxides and Clays: Studies on sulfur mustard and its simulants have shown that various metal oxides (e.g., CaO, Al₂O₃, MgO) and clays can promote degradation. researchgate.net For instance, sulfur-doped mesoporous zinc oxide has demonstrated high catalytic activity against the simulant 2-chloroethyl-ethyl sulfide (CEES), achieving 92.7% conversion in 24 hours primarily through hydrolysis. nih.gov Bentonite clay, which is rich in montmorillonite, has also been shown to be an effective catalyst for transforming organosulfur agents into less toxic products under mild conditions. scirp.org

Concrete: The degradation on concrete surfaces is particularly complex. The alkaline nature of newer concrete can promote elimination reactions, leading to the formation of vinyl species in addition to hydrolysis products. acs.org Over time, the primary degradation products on concrete are typically thiodiglycol and 1,4-oxathiane, formed via intermediate sulfonium ions. acs.org

Zeolites: Synthetic nanoporous zeolites, particularly when doped with metal oxides like MnO₂ or NiO, act as effective adsorbent catalysts for the decontamination of sulfur mustard simulants. scirp.org These materials can promote the formation of a variety of products, including 1,4-oxathiane, chloroethyl vinyl sulfide, and divinyl sulfide. scirp.org

Sorption and Sequestration Phenomena in Matrices

Sorption, the binding of a chemical to a solid matrix, is a critical process governing the environmental persistence and availability of this compound. Due to its chemical properties, it can be strongly adsorbed and sequestered in various environmental and man-made materials, significantly prolonging its presence and potential for exposure.

Persistence in Porous Materials: The compound is highly persistent in dry, porous matrices. In the absence of water, sulfur mustard has been found to be extremely stable for over a year in materials like soil, asphalt, and concrete. acs.org This persistence is due to strong sorption and slow diffusion within the matrix pores. Porous materials such as carpets, vinyl, and painted surfaces can act as "sinks," absorbing vapors and slowly releasing them over time, which prolongs the contamination hazard. nrt.orgresearchgate.net

Interaction with Soil: When applied to soil, the liquid is absorbed immediately into the matrix. nih.gov Subsequent degradation is slow and dependent on moisture content. nih.govnih.gov It can remain in the soil for months before eventually degrading to thiodiglycol via hydrolysis. nih.gov If buried deep in the soil, protected from weathering, it can remain undecomposed for years. tandfonline.com

Interaction with Building Materials: Studies have shown that sulfur mustard can be absorbed into building materials like vinyl and concrete, with slow diffusion out of these materials significantly prolonging the presence of hazardous vapor concentrations. researchgate.net The recovery of the agent from these materials is challenging, as surface wiping may fail to detect the absorbed fraction. researchgate.net The long-term stability varies by material; after five months, the residual amount of sulfur mustard was found to be below detection limits in brick and concrete, while it remained largely unchanged in polymer samples, indicating strong sequestration.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques

Gas Chromatography (GC) Applications

Gas chromatography is widely employed for the qualitative and quantitative analysis of Bis(2-bromoethyl)sulfide. Its applications include monitoring the progress of chemical reactions, such as its synthesis or degradation, and verifying the purity of the synthesized compound. researchgate.net For instance, studies on the biodegradation of this compound have utilized GC in conjunction with mass spectrometry to analyze the composition of transformation products. researchgate.net Similarly, the purity of the compound following synthesis is routinely confirmed using GC-based methods. The technique is suitable for separating the parent compound from precursors, byproducts, and solvents.

Optimization of GC Parameters for Compound Analysis

The effective separation of this compound requires the careful optimization of gas chromatographic parameters. Non-polar capillary columns, such as those with a 5% phenyl-polysiloxane stationary phase (e.g., HP-5MS), are commonly used for the analysis of sulfur mustard analogues. mdpi.comresearchgate.net The optimization of parameters such as injector temperature, carrier gas flow rate, and oven temperature programming is crucial for achieving sharp peaks and good resolution. A typical set of optimized parameters for the analysis of sulfur mustards and their related products involves a high-temperature injection to ensure complete volatilization and a temperature-programmed oven ramp to separate compounds with different boiling points. tandfonline.com

Table 1: Example Optimized GC Parameters for Sulfur Mustard Analogue Analysis

| Parameter | Value/Condition | Reference |

|---|---|---|

| Capillary Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) | mdpi.comresearchgate.net |

| Injection Mode | Splitless | tandfonline.com |

| Injector Temperature | 280 °C | tandfonline.com |

| Carrier Gas | Helium | tandfonline.com |

| Flow Rate | 1.0 mL/min (constant flow) | tandfonline.com |

| Oven Program | Initial Temp: 50 °C (hold 2 min) Ramp: 15 °C/min to 290 °C Final Hold: 4 min at 290 °C | tandfonline.com |

| Total Run Time | 22 minutes | tandfonline.com |

Mass Spectrometric Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and unambiguous identification of this compound, typically used as a detector following gas chromatographic separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is the most common and powerful method for analyzing this compound. cdc.gov This technique combines the superior separation capabilities of GC with the definitive identification power of MS. In GC-MS analysis, electron ionization (EI) is a standard method for generating ions. The mass spectrometer settings are optimized to ensure sensitive detection and the generation of characteristic fragmentation patterns. tandfonline.com GC-MS has been successfully applied to identify a wide range of sulfur mustard degradation products and reaction intermediates, demonstrating its robustness for complex sample analysis. tandfonline.com

Table 2: Typical GC-MS Detector Parameters for Sulfur Mustard Analogue Analysis

| Parameter | Value/Setting | Reference |

|---|---|---|

| Ionization Mode | Electron Ionization (EI) | tandfonline.com |

| Electron Energy | 70 eV | tandfonline.com |

| Mass Scan Range | 40-500 m/z | tandfonline.com |

| Ion Source Temperature | 150 °C | tandfonline.com |

| Solvent Delay | 2.80 - 6.80 min | tandfonline.com |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

For samples with complex matrices or when ultra-trace level detection is required, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to conventional GC-MS. mdpi.com This technique involves the selection of a specific parent ion from the initial mass spectrum and its subsequent fragmentation to produce daughter ions. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and chemical interferences. While specific studies detailing GC-MS/MS for this compound are scarce, the methodology has been established for its chloro-analogues and is directly applicable for its high-confidence analysis in challenging samples. mdpi.com

Fragmentation Patterns and Structural Elucidation

The structural confirmation of this compound by mass spectrometry is achieved through the analysis of its mass spectrum and characteristic fragmentation patterns. A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). savemyexams.com Consequently, any fragment containing two bromine atoms, including the molecular ion (M⁺), will appear as a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

The molecular formula for this compound is C₄H₈Br₂S. Upon electron ionization, the molecule is expected to undergo fragmentation through several pathways. The most prominent fragmentation would likely involve the cleavage of a carbon-bromine bond or a carbon-sulfur bond.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| Fragment Ion (Structure) | Description | Characteristic Feature |

|---|---|---|

| [C₄H₈⁷⁹Br₂S]⁺, [C₄H₈⁷⁹Br⁸¹BrS]⁺, [C₄H₈⁸¹Br₂S]⁺ | Molecular Ion Cluster (M⁺) | Characteristic 1:2:1 isotopic pattern for two Br atoms. |

| [C₄H₈BrS]⁺ | Loss of one bromine atom ([M-Br]⁺) | Isotopic doublet (1:1 ratio) for one Br atom. |

| [C₂H₄Br]⁺ | Cleavage of C-S bond (Bromoethyl cation) | Isotopic doublet (1:1 ratio) for one Br atom. |

The presence of the distinctive bromine isotopic patterns in the molecular ion and key fragments provides high confidence in the identification of this compound during GC-MS analysis. savemyexams.com

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental in determining the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound. While specific experimental data for this compound is not widely published, expected chemical shifts can be inferred from analogous compounds like 2-bromoethyl phenyl sulfide (B99878). For ¹H NMR, the protons on the carbon adjacent to the sulfur atom (α-protons) and the protons on the carbon adjacent to the bromine atom (β-protons) would exhibit distinct signals. The α-protons are expected to appear as a triplet, and the β-protons as another triplet, due to spin-spin coupling with each other.

In ¹³C NMR spectroscopy, two unique carbon signals would be anticipated. The carbon atom bonded to the sulfur would be deshielded and appear at a specific chemical shift, while the carbon atom bonded to the bromine would have a different, characteristic chemical shift. The analysis of these spectra provides unambiguous evidence for the compound's connectivity.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|

| ¹H (α-CH₂) | 2.5–3.5 | Triplet |

| ¹H (β-CH₂) | 3.0–4.0 | Triplet |

| ¹³C (α-CH₂) | 30–40 | - |

| ¹³C (β-CH₂) | 25–35 | - |

Note: These are estimated values based on similar structures and may vary depending on the solvent and experimental conditions.

Table 2: Characteristic IR Absorptions for this compound

| Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H | Stretching | 2850–3000 |

| C-H | Bending | 1400–1470 |

| C-Br | Stretching | 550–600 |

Emerging Detection Technologies

The development of novel technologies for the rapid and sensitive detection of this compound and related compounds is an active area of research, particularly for environmental and security applications.

Significant advancements have been made in the development of optical and fluorescent sensors for the detection of sulfur mustard and its simulants, which share structural similarities with this compound. rsc.orgrsc.org These sensors often utilize materials that exhibit a change in their optical or fluorescent properties upon interaction with the target analyte. rsc.org

For instance, metal-organic frameworks (MOFs) have been functionalized with fluorescent dyes. rsc.orgscholaris.ca The porous structure of the MOF can trap the analyte, leading to a quenching of the fluorescence signal. scholaris.ca One study demonstrated the use of a fluorescein-encapsulated Zr-BTC MOF for the trace level detection of 2-chloroethyl ethyl sulfide (CEES), a simulant for sulfur mustard. rsc.orgscholaris.ca This material showed a detectable fluorescence quenching at concentrations as low as 50 ppb. rsc.orgscholaris.ca Another approach involves aggregation-induced emission (AIE) materials, which show enhanced fluorescence upon binding to the analyte. rsc.org These technologies offer the potential for highly sensitive and selective detection. rsc.org

Detecting trace levels of this compound in environmental samples is crucial for monitoring and remediation efforts. Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and highly effective technique for this purpose. acs.orgnih.govnih.gov This method allows for the separation of the compound from complex matrices and its subsequent identification based on its mass spectrum. nih.gov

For enhanced sensitivity, techniques like two-dimensional gas chromatography (GC-GC) combined with mass spectrometry can be employed. nih.gov Solid-phase microextraction (SPME) can also be used as a pre-concentration step to improve detection limits. Environmental monitoring programs often aim for detection limits in the parts-per-billion (ppb) range or lower for related chemical warfare agents in water and soil. wa.gov The development of robust analytical methods is essential for verifying the absence or presence of such compounds in the environment. wa.gov

Forensic Chemistry and Chemical Attribution Analysis

In the context of forensic chemistry, determining the origin or synthetic route of a chemical agent can be of significant importance. This practice, known as chemical attribution, relies on the analysis of impurities and by-products present in a sample. diva-portal.orgdiva-portal.org These minor components can create a "chemical fingerprint" that is unique to a specific production method. diva-portal.orgdiva-portal.org

For sulfur mustard, which is structurally related to this compound, studies have shown that different synthetic routes result in distinct impurity profiles. diva-portal.orgosti.gov By using advanced analytical techniques like comprehensive two-dimensional gas chromatography coupled with high-resolution mass spectrometry (GC×GC-HRMS) and applying multivariate data analysis, it is possible to differentiate between samples produced by various methods. diva-portal.org This approach allows investigators to potentially link a chemical sample to its source, providing valuable intelligence in forensic investigations. diva-portal.orgdiva-portal.org The same principles of analyzing chemical attribution signatures (CASs) could be applied to this compound if it were encountered in a forensic context. osti.gov

Impurity Profiling for Synthesis Route Determination

The forensic analysis of this compound, a bromine analog of sulfur mustard, heavily relies on impurity profiling to trace its synthetic origins. The principle behind this methodology is that different manufacturing processes or starting materials will invariably introduce a unique set of by-products, unreacted precursors, and contaminants into the final product. diva-portal.orgopcw.org This collection of compounds, known as a chemical attribution signature (CAS), serves as a distinct "fingerprint" that can provide critical intelligence for forensic and attribution purposes. diva-portal.orgrsc.org

The analysis of these chemical signatures is a cornerstone of chemical forensics, aiming to link a chemical agent to its production method or even a specific laboratory. opcw.orgnih.gov The process involves the meticulous identification and quantification of trace-level impurities. osti.gov Even minor variations in reaction conditions, purification methods, or the quality of precursors can significantly alter the impurity profile. researchgate.netosti.gov

Several synthesis routes can be employed to produce alkyl sulfides like this compound and its chlorinated analog, sulfur mustard. For instance, two-step syntheses often involve the creation of an intermediate, such as thiodiglycol (B106055), which is subsequently chlorinated or brominated. opcw.orgosti.gov The initial method of producing the thiodiglycol intermediate can leave behind specific markers. diva-portal.orgosti.gov Alternatively, one-step processes, like the Levinstein process which reacts sulfur monochloride with ethylene (B1197577), produce a different and often less pure product with a characteristic set of impurities. opcw.org

Advanced analytical techniques, primarily gas chromatography coupled with mass spectrometry (GC-MS) and particularly high-resolution mass spectrometry (GC-HRMS), are essential for detecting these often low-concentration compounds. diva-portal.orgacs.org By creating a comprehensive profile of these impurities, analysts can retrospectively determine the probable synthesis pathway. diva-portal.orgdiva-portal.org For example, studies on sulfur mustard have shown that the choice of chlorinating agent in two-step syntheses leaves a distinct chemical signature. Chlorination using thionyl chloride (SOCl2) results in specific impurities like ethylene sulfite (B76179) and diethyl sulfite, which are not prevalent when other agents like hydrochloric acid (HCl) are used. osti.gov Similarly, routes starting directly from ethylene produce unique impurity profiles compared to those derived from thiodiglycol. diva-portal.orgacs.org

The table below details some synthesis-route-specific impurities identified in the production of sulfur mustard, which are analogous to those expected in this compound synthesis.

| Synthesis Route Characteristic | Associated Impurities (Chemical Attribution Signatures) |

| Chlorination with Thionyl Chloride (SOCl2) | Ethylene sulfite, Diethyl sulfite |

| Levinstein Process (Sulfur monochloride + Ethylene) | Bis(2-chloroethyl) disulfide, 1,2-Dichloroethane |

| General Impurities (Ubiquitous) | 1,4-Dithiane (B1222100), Sesquimustard (B1618809) |

| Routes involving Thioethanol | Higher content of bis(2-chloroethyl)disulfide |

This table is generated based on findings from sulfur mustard synthesis, which are considered analogous for this compound. opcw.orgosti.govdtic.mil

Multivariate Data Analysis in Chemical Signature Screening

The vast amount of complex data generated from the impurity profiling of this compound necessitates the use of advanced statistical methods for interpretation. diva-portal.org Multivariate data analysis, or chemometrics, provides the tools to discern subtle patterns within the chemical data and classify samples based on their origin. researchgate.netgoogle.com These techniques are crucial for transforming raw analytical data into actionable forensic evidence. diva-portal.orgnih.gov

The core of this approach is to analyze the entire chemical signature at once, rather than focusing on a few specific marker compounds. google.com This holistic view allows for a more robust and reliable classification, as it considers the relative distribution of all detected impurities. diva-portal.org

Several multivariate statistical methods are employed in chemical signature screening:

Principal Component Analysis (PCA): This is an unsupervised pattern recognition technique often used for initial data exploration. nih.gov PCA reduces the dimensionality of the complex dataset by transforming the original variables (e.g., peak areas of different impurities) into a smaller set of uncorrelated variables called principal components. This allows for the visualization of the data, helping to identify trends, groupings, and outliers among different samples without prior knowledge of their class. nih.govresearchgate.net

Partial Least Squares Discriminant Analysis (PLS-DA): This is a supervised classification method used to build a model that can distinguish between predefined classes of samples (e.g., samples from different synthesis routes). nih.govresearchgate.net The model is "trained" on a set of samples with known origins. nih.gov Once validated, this model can be used to classify unknown samples with a high degree of confidence. researchgate.netosti.gov The quality of PLS-DA models has been shown to be high, allowing for the correct classification of test samples to their respective synthesis routes. researchgate.netosti.gov

Machine Learning Algorithms: More advanced algorithms, such as Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) and Random Forest (RF), are also utilized. diva-portal.orgacs.org These supervised machine learning techniques can handle highly complex and non-linear data, often improving the classification accuracy. diva-portal.org Studies comparing OPLS-DA and RF for sulfur mustard route attribution found that both perform well, with RF sometimes providing slightly better classification of samples, especially when dealing with a large number of synthesis routes or complex matrices. diva-portal.orgacs.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, reaction mechanisms, and various molecular properties that are difficult to measure experimentally.

Density Functional Theory (DFT) has been widely applied to study the properties of sulfur mustard and related compounds. These studies provide a fundamental understanding of its reactivity. For instance, DFT calculations have been used to investigate the hydrolysis of sulfur mustard, a key degradation pathway. nih.govresearchgate.netacs.org These studies often focus on the initial steps of the reaction, including the formation of the cyclic sulfonium (B1226848) ion, which is a critical intermediate in its reaction with nucleophiles. nih.govacs.org

DFT computations have also been employed to model the interaction of sulfur mustard surrogates, such as diethyl sulfide (B99878) (DES), with various materials, including metal-organic frameworks (MOFs). nih.gov These calculations help in understanding the binding sites and interaction energies, which is crucial for designing effective sorbent materials for removal and decontamination. nih.gov Quantum chemical DFT computations can reveal molecular-level interactions, such as the role of hydrogen bonding in the adsorption process. nih.gov

Table 1: Representative DFT Studies on Sulfur Mustard and its Analogs

| Study Focus | Compound(s) Studied | Key Findings |

|---|---|---|

| Microhydration | Sulfur Mustard (HD) | Analysis of energetics, structural parameters, and vibrational wavenumbers upon addition of water molecules. nih.govacs.org |

| Interaction with MOFs | Diethyl Sulfide (DES) | Investigation of binding sites and molecular modes of bonding within porphyrin aluminum MOFs. nih.gov |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been crucial in analyzing the reaction pathways of sulfur mustard. These methods provide a high level of theory for accurate energy calculations and transition state determinations.

A significant area of study has been the hydrolysis of sulfur mustard. nih.govresearchgate.netacs.org Ab initio molecular dynamics simulations have shown that the specific binding and positioning of explicit water molecules in the first hydration sphere strongly influence the formation of the reactive cyclic sulfonium ion intermediate. nih.govacs.org These studies highlight the importance of considering the explicit solvent environment in accurately modeling the reaction kinetics.

Furthermore, ab initio calculations have been used to determine kinetic parameters for the thermal decomposition of sulfur mustard simulants, which is important for developing safe and effective disposal methods like incineration. cornell.edunih.gov These studies involve identifying important reactions through sensitivity and reaction pathway analysis. cornell.edu

Computational methods are valuable for predicting a range of molecular properties and reactivity parameters for compounds like sulfur mustard, aiding in the assessment of their potential hazards without the need for extensive and dangerous experimental work. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models, which can be developed using quantum chemical descriptors, have been used to predict the toxicity of sulfur mustard and its breakdown products. mdpi.comresearchgate.net

These computational models can predict properties such as the median lethal dose (LD50), providing a rapid assessment of the toxicity of related compounds. mdpi.com Moreover, computational studies can predict physicochemical properties like vapor pressure, which is crucial for understanding the environmental fate and transport of these agents. ft.dk The electronic and vibrational properties, as well as electronic transport coefficients, can also be investigated using methods like dispersion-corrected hybrid density functional theory. researchgate.net

Table 2: Predicted Properties of Sulfur Mustard and Analogs using Computational Methods

| Property | Computational Method | Significance |

|---|---|---|

| Acute Toxicity (LD50) | QSAR | Rapid assessment of toxicity for the parent compound and its degradation products. mdpi.comresearchgate.net |

| Vapor Pressure | COSMOtherm | Prediction of physical properties to understand environmental behavior. ft.dk |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into intermolecular interactions and dynamic processes such as sorption and diffusion.

MD simulations have been employed to study the bulk liquid structures of organochlorine compounds, including sulfur mustard and its simulants. aip.orgosti.gov These simulations provide detailed information about the local coordination environment and intermolecular interactions, such as those giving rise to dimer formation in the solid state. researchgate.net By comparing simulation results with experimental data, force fields can be validated and refined to better reproduce the properties of these hazardous materials. aip.orgosti.gov

The interactions between sulfur mustard and various host molecules, such as macrocycles, have also been investigated computationally to explore their potential use in sensing and recognition applications. mdpi.com These studies assess the influence of non-covalent interactions, including C-H···π, hydrogen, and halogen bonding, on the stability of host-guest complexes. mdpi.com

The removal of chemical warfare agents from the atmosphere is a critical area of research, and molecular simulations play a key role in the development of effective porous materials for this purpose. MD and Monte Carlo simulations are used to study the adsorption and separation of sulfur mustard and its simulants in materials like MOFs and zeolites. acs.orgmdpi.comacs.org

These simulations can predict adsorption isotherms, heats of adsorption, and selectivities, providing a molecular-level understanding of the separation process. mdpi.com For example, simulations have been used to screen large databases of MOFs to identify structures with optimal properties for the capture of sulfur mustard. mdpi.com These studies have identified key factors influencing adsorption performance, such as void fraction, adsorption enthalpy, and the presence of specific functional groups like metal oxides and nitrogen-containing heterocycles. mdpi.com

Simulations have also been used to investigate the diffusion of sulfur mustard simulants within the pores of MOFs, revealing that diffusion can be a slow, activated process and potentially the rate-limiting step in desorption at lower temperatures. vt.edu This information is vital for designing materials with both high sorption capacity and favorable kinetics for practical applications in filtration and decontamination. vt.edu

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Bis(2-bromoethyl)sulfide |

| Bis(2-chloroethyl)sulfide |

| Diethyl sulfide |

| Thiodiglycol (B106055) |

| 1,2-bis-(2-chloroethylthio) ethane |

Mechanistic Insights from Computational Modeling

Computational modeling offers a molecular-level view of chemical reactions, allowing for the detailed examination of pathways that this compound may undergo. Techniques such as Density Functional Theory (DFT) are particularly powerful in mapping out the potential energy surfaces of reactions, identifying key intermediates and the transition states that connect them. This approach is crucial for understanding the high reactivity of this compound, which is largely attributed to the phenomenon of anchimeric assistance.

Elucidation of Reaction Transition States and Energetics